molecular formula C7H9NO4 B12956527 Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12956527
M. Wt: 171.15 g/mol
InChI Key: POJZHCYOPMQZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with a hydroxyl group at the 4-position, an oxo group at the 2-position, and an ethyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through a multicomponent reaction. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in ethanol under ultrasound irradiation for about 55 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group.

    Reduction: The oxo group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-2-hydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and oxo groups in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical modifications and applications.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C7H9NO4/c1-2-12-7(11)8-4-5(9)3-6(8)10/h3,9H,2,4H2,1H3

InChI Key

POJZHCYOPMQZCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(=CC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.